Methoxy-hepta(ethyleneglycol)-disulfide
Description
Properties
IUPAC Name |
1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O14S2/c1-31-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-32-2/h3-30H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAVSUOIDPRRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for Methoxy Hepta Ethyleneglycol Disulfide
Strategies for the Formation of Methoxy-hepta(ethyleneglycol)-Disulfide Linkages
The creation of the disulfide bond is a critical step in the synthesis of this compound. This can be accomplished through several primary strategies, including reductive coupling, direct oxidation, and thiol-disulfide exchange reactions.
In the context of PEGylation, this method allows for the precise insertion of a PEG moiety. An accessible disulfide bond is first reduced, breaking the S-S link without denaturing the molecule's tertiary structure. nih.govherts.ac.uk Subsequently, a bis-thiol alkylating PEG reagent can react with the two liberated sulfur atoms, re-linking them via a new bridge that incorporates the PEG chain. nih.gov This ensures site-specific conjugation and avoids the heterogeneity often seen with other methods. nih.gov
Common oxidative methods include:
Air Oxidation: Using atmospheric oxygen is a simple and common method, though it can be slow and is typically performed under basic or neutral pH conditions to facilitate the reaction. google.com
Dimethyl Sulfoxide (DMSO) Oxidation: DMSO serves as a mild and effective oxidizing agent for converting thiols to disulfides. google.comacs.org It can be used at high concentrations, acting as both a solvent and an oxidant, which can lead to rapid disulfide formation, often within a few hours. google.com The polymerization of oligo(ethylene oxide) dithiols has been successfully carried out in aqueous DMSO solutions. acs.org
Hydrogen Peroxide (H₂O₂): In some systems, H₂O₂ is used as an oxidant, often in the presence of a catalyst like sodium iodide (NaI), to form disulfide cross-links in PEG-thiol based hydrogels. researchgate.net
Other Oxidants: A wide array of other oxidizing agents can be used, although strong oxidants are often avoided due to the risk of over-oxidation to sulfonic acids or other side reactions, especially with sensitive substrates. google.com
The general reaction for the oxidation of two moles of the precursor thiol (R-SH) to the disulfide (R-S-S-R) is as follows: 2 R-SH + [O] → R-S-S-R + H₂O
Thiol-disulfide exchange is a versatile and highly controlled method for forming disulfide bonds. libretexts.org The reaction involves the attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide and the release of a different thiolate. nih.gov This equilibrium-driven process is fundamental in protein folding and can be harnessed for synthetic purposes. nih.gov
A common strategy for preparing specific PEG disulfides involves reacting a PEG-thiol with an "activated" disulfide, such as 2,2'-dipyridyl disulfide (PDS). mdpi.comacs.org In this approach, the Methoxy-hepta(ethyleneglycol)-thiol attacks the PDS, forming the desired symmetrical this compound and releasing pyridine-2-thione. This method is particularly useful for ensuring that the thiol is fully converted to the disulfide. The reaction can be represented as:
2 R-SH + Py-S-S-Py → R-S-S-R + 2 Py-SH
This exchange reaction is highly efficient and proceeds under mild conditions. mdpi.com The kinetics of thiol-disulfide exchange are influenced by several factors, including pH, temperature, and the secondary structure of the reactants. nih.gov The reaction rate typically increases with pH as the concentration of the more nucleophilic thiolate anion rises. nih.gov
Functionalization of Poly(ethyleneglycol) Moieties for Disulfide Incorporation
The successful synthesis of this compound is contingent upon the preparation of a high-purity, functionalized precursor. This involves modifying a standard methoxy-PEG chain to introduce a terminal thiol group.
The synthesis of the key intermediate, Methoxy-hepta(ethyleneglycol)-thiol, typically begins with commercially available Methoxy-hepta(ethyleneglycol). The terminal hydroxyl group of this starting material is converted into a thiol through a two-step process.
Activation of the Hydroxyl Group: The terminal hydroxyl group is first converted into a good leaving group. This is commonly achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (NEt₃) to form a tosylate or mesylate ester, respectively. mdpi.com
Nucleophilic Substitution: The resulting tosylate or mesylate is then subjected to nucleophilic substitution with a sulfur-containing nucleophile. Common methods include:
Reaction with Sodium Hydrosulfide (NaSH): Direct substitution with NaSH can yield the desired thiol. mdpi.com
Thioacetate (B1230152) Pathway: The tosylate can be reacted with potassium thioacetate (KSAc) to form a thioacetate-terminated PEG. This protected thiol is then deprotected, typically by hydrolysis with a base like ammonia, to yield the final Methoxy-hepta(ethyleneglycol)-thiol. mdpi.com This pathway is often preferred as it avoids the direct handling of volatile thiols and can reduce the incidence of premature disulfide formation. mdpi.com
The table below summarizes a representative synthesis pathway for a PEG-thiol precursor.
Table 1: Representative Synthesis Pathway for a PEG-Thiol Precursor
| Step | Starting Material | Reagents | Solvent | Product | Typical Yield |
|---|---|---|---|---|---|
| 1. Tosylation | α-Methoxy-ω-hydroxy-PEG | Tosyl chloride (TsCl), Triethylamine (NEt₃) | Dichloromethane (DCM) | α-Methoxy-ω-tosyl-PEG | >90% |
| 2. Thioacetylation | α-Methoxy-ω-tosyl-PEG | Potassium thioacetate (KSAc) | Dimethylformamide (DMF) | α-Methoxy-ω-thioacetate-PEG | ~85-95% |
| 3. Deprotection | α-Methoxy-ω-thioacetate-PEG | Ammonia (in MeOH/H₂O) | Methanol/Water | α-Methoxy-ω-thiol-PEG | >80% |
Achieving high purity in the final this compound product requires careful control over reaction conditions during the disulfide formation step.
Solvent and Temperature: The choice of solvent can significantly impact reaction rates and product solubility. For DMSO-mediated oxidation, the concentration of DMSO and the reaction temperature are key parameters. Studies on similar oligo(ethylene oxide) systems have shown that molecular weight is dependent on both DMSO concentration and temperature, with optimal conditions needed to balance oligomer solubility and reaction kinetics. acs.org For instance, increasing temperature can enhance the solubility of growing polymer chains, potentially leading to higher molecular weight products. acs.org
pH Control: When using air oxidation or thiol-disulfide exchange, pH is a critical variable. Basic conditions (pH > 7) are generally required to deprotonate the thiol to the more reactive thiolate anion, thus accelerating the reaction. google.comnih.gov However, excessively high pH can lead to side reactions.
Concentration: The concentration of the precursor thiol in the reaction mixture is important. High concentrations can favor the desired intermolecular disulfide formation, but in some cases, high dilution is used to minimize the formation of unwanted polymeric side products. google.com
Purification: After the reaction, purification is essential to remove unreacted starting materials, reagents, and byproducts. A common technique involves precipitating the PEG-disulfide product by adding the reaction mixture to a non-solvent like cold diethyl ether. mdpi.com The collected solid can then be further purified by techniques such as column chromatography to achieve high purity. chemicalbook.com The absence of free thiol groups in the final product is a key indicator of reaction completion and purity, often confirmed by analytical methods like NMR spectroscopy. mdpi.com
The table below outlines key parameters for different disulfide formation methods.
Table 2: Comparison of Disulfide Formation Methodologies
| Method | Key Reagents/Conditions | Advantages | Considerations for Optimization |
|---|---|---|---|
| Oxidative Coupling | Air (O₂), DMSO, H₂O₂ | Direct, straightforward route from thiols. google.comchemrxiv.org | Control of pH, temperature, and oxidant concentration is crucial to prevent side reactions. google.comacs.org |
| Thiol-Disulfide Exchange | Activated disulfide (e.g., 2,2'-dipyridyl disulfide) | High selectivity and efficiency under mild conditions. mdpi.comacs.org | Reaction kinetics are sensitive to pH and temperature. nih.gov Stoichiometry must be carefully controlled. |
| Reductive Coupling Pathway | Mild reducing agent (e.g., DTT) followed by oxidation/alkylation | Enables highly site-specific conjugation. nih.govherts.ac.uk | Multi-step process; requires an accessible disulfide in the starting material. nih.gov |
Purification and Isolation Techniques for this compound
The purification of this compound is a critical step to ensure the isolation of the discrete compound, free from starting materials and side products. Given the well-defined nature of this molecule, standard chromatographic techniques are typically employed.
Following the synthesis, the crude product mixture may contain unreacted Methoxy-hepta(ethyleneglycol)-thiol, residual tosylated intermediates, and other impurities. Column chromatography is a highly effective method for separating the desired disulfide from these components. The choice of stationary and mobile phases is crucial for achieving good separation.
For molecules of this nature, silica (B1680970) gel chromatography is a common choice for the stationary phase. The mobile phase is typically a mixture of organic solvents, with the polarity adjusted to achieve optimal separation of the components based on their differing affinities for the stationary phase. For instance, a gradient elution starting with a non-polar solvent and gradually increasing the polarity can effectively separate the less polar disulfide from the more polar thiol precursor.
Another potential purification method, particularly for removing any unreacted ionic species, is extraction. A series of aqueous and organic solvent washes can help to remove water-soluble impurities.
The purity of the final product is often assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods confirm the chemical structure and molecular weight of the this compound.
The following table outlines a general purification scheme:
| Purification Step | Technique | Purpose | Purity Assessment |
|---|---|---|---|
| 1 | Solvent Extraction | Removal of water-soluble impurities and salts | Initial purity check by TLC |
| 2 | Column Chromatography | Separation of disulfide from thiol precursor and other organic impurities | Fraction analysis by TLC |
| 3 | Solvent Removal | Rotary evaporation under reduced pressure | Visual inspection |
| 4 | Final Product Characterization | NMR Spectroscopy, Mass Spectrometry | Confirmation of structure and purity (>95%) |
Mechanistic Investigations into Disulfide Bond Cleavage and Stability of Methoxy Hepta Ethyleneglycol Disulfide
Redox-Responsive Cleavage of the Disulfide Bond in Methoxy-hepta(ethyleneglycol)-disulfide
The S-S bond is inherently susceptible to cleavage by reducing agents through redox reactions. This process involves the transfer of electrons to the disulfide, leading to its scission into two separate thiol groups. This reactivity is the basis for its use in stimuli-responsive systems.
The cleavage of the disulfide bond in this compound can be efficiently achieved using common chemical reductants. These are broadly categorized into thiol-based and phosphine-based reagents.
Phosphine-Based Reductants: Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective and widely used phosphine-based reductant. Unlike thiol-based agents, TCEP reduces disulfides in an irreversible manner. The mechanism involves nucleophilic attack by the central phosphorus atom on one of the sulfur atoms of the disulfide bond. This leads to the formation of a TCEP-oxide and two free thiol molecules. TCEP is favored in many applications due to its lack of odor, high water solubility, and stability in air. It is effective over a wider pH range compared to DTT.
The following table provides a comparative overview of these two common reductants.
| Property | Dithiothreitol (B142953) (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
|---|---|---|
| Mechanism | Thiol-disulfide exchange (reversible steps) | Nucleophilic attack by phosphorus (irreversible) |
| Optimal pH | > 7.5 (requires thiolate form) | Effective over a broad pH range (1.5-8.5) |
| Odor | Strong, unpleasant | Odorless |
| Air Stability | Prone to oxidation | Resistant to air oxidation |
| Reversibility | Reaction is reversible, requires large excess | Reaction is irreversible |
The disulfide bond can be cleaved electrochemically by direct reduction at a cathode surface. While specific studies on this compound are not prevalent, the general mechanism involves the transfer of two electrons and two protons (2e⁻, 2H⁺) to the disulfide linkage, resulting in the formation of two corresponding thiol groups.
The reaction can be summarized as: RSSR + 2e⁻ + 2H⁺ → 2 RSH
The efficiency and potential required for this reduction are influenced by the electrode material (e.g., gold, mercury, platinum) and the molecular environment at the electrode-solution interface. For molecules like this compound, the polyethylene (B3416737) glycol (PEG) chains can influence the orientation of the disulfide bond relative to the electrode surface. It is conceivable that the PEG chains could form a self-assembled monolayer-like structure that modifies the local reaction environment, potentially affecting the reduction potential and kinetics, similar to how specifically designed self-assembled monolayers can create a unique reaction field for CO₂ reduction. rsc.org
Photolytic and Radiolytic Scission of Disulfide Linkages in this compound
High-energy radiation provides another pathway for cleaving the disulfide bond through non-redox mechanisms.
Photolytic Scission: Exposure to ultraviolet (UV) radiation can induce the cleavage of disulfide bonds. This process typically involves the homolytic scission of the S-S bond, where the bond breaks symmetrically to produce two thiyl radicals (RS•). nih.govrsc.org This pathway is distinct from reductive cleavage as it does not directly involve electron transfer from an external agent in the initial step. Studies on disulfide-containing proteins have shown that UV light at 266 nm can effectively cleave S-S bonds. However, the resulting radicals can be transient; if they remain in close proximity, the disulfide bond may reform.
Radiolytic Scission: The radiolysis of aqueous solutions by ionizing radiation (e.g., X-rays or gamma rays) generates a mixture of highly reactive species, primarily the hydrated electron (e aq⁻), hydroxyl radical (•OH), and hydrogen atom (H•). wikipedia.org The disulfide bond is a target for these species. The hydrated electron, a powerful reducing agent, can add to the disulfide bond to form a disulfide radical anion ([RSSR]•−). rsc.orgsemanticscholar.org This intermediate is unstable and can subsequently fragment, leading to bond cleavage. The hydroxyl radical can also react with the disulfide bond, initiating oxidative degradation pathways. In some systems, the initial reaction can lead to a chain reaction that propagates the cleavage of multiple disulfide bonds. semanticscholar.org
Hydrolytic Stability and pH-Dependent Cleavage of this compound
The stability of the disulfide bond towards hydrolysis is highly dependent on the pH of the solution.
Under neutral and acidic conditions, acyclic disulfide bonds like the one in this compound are generally stable and resistant to hydrolysis. However, under alkaline conditions (high pH), the bond becomes labile. Cleavage in basic solutions can occur via two principal mechanisms:
Nucleophilic Attack by Hydroxide (B78521): The hydroxide ion (OH⁻) can act as a nucleophile and directly attack one of the sulfur atoms in an SN2-type reaction. ub.edu This bimolecular process leads to the scission of the S-S bond. The rate of this reaction is dependent on the concentration of the hydroxide ion. ub.edu
β-Elimination: If there are hydrogen atoms on the carbon adjacent to the sulfur (the α-carbon), a β-elimination reaction can occur. In this pathway, a hydroxide ion abstracts a proton from the β-carbon, leading to the formation of a carbanion, which then triggers the elimination of the disulfide. However, for simple alkyl disulfides, direct nucleophilic attack on the sulfur atom is often the more dominant pathway in alkaline solutions. researchgate.net Studies on oxidized glutathione (B108866) confirmed that β-elimination occurs at high pH values. researchgate.net
Influence of Environmental Factors on Disulfide Bond Integrity
The integrity of the disulfide bond in this compound is sensitive to its surrounding environment, including temperature and the nature of the solvent.
Temperature: As with most chemical reactions, the rate of disulfide bond cleavage is influenced by temperature. Increased temperature enhances the kinetic energy of molecules, leading to more frequent and energetic collisions, thereby accelerating both reductive and hydrolytic cleavage rates. For PEGylated molecules, temperature can also impact the physical properties of the PEG chain itself, such as its hydration and conformation, which can indirectly affect the stability and accessibility of the disulfide bond. researchgate.net Studies on other molecules have shown that introducing disulfide bonds can significantly increase the thermal stability and melting temperature of the parent structure. mdpi.com
Solvent: The solvent environment plays a critical role in the reactivity of the disulfide bond. The polarity of the solvent can affect the conformation of the PEG chains and the accessibility of the S-S bond to reactants. ijpsi.org The PEG chains create a hydrophilic microenvironment around the disulfide bond that can influence the solubility and local concentration of reactants. rsc.org Studies on the formation of disulfide bonds in peptides have shown that using aqueous-organic solvent mixtures, such as water-acetonitrile, can lead to faster reaction rates compared to using water alone, likely due to improved solubility of the reactants. ijpsi.org The stability of related molecules in the presence of organic solvents has been shown to be dependent on the presence of disulfide bonds. nih.gov
Methoxy Hepta Ethyleneglycol Disulfide As a Building Block in Advanced Material Science
Integration of Methoxy-hepta(ethyleneglycol)-disulfide into Stimuli-Responsive Polymer Systems
The incorporation of this compound into polymer systems is a key strategy for creating "smart" materials capable of responding to external stimuli. The disulfide bond (-S-S-) is the central functional feature, as it can be selectively cleaved under reducing conditions, such as in the presence of thiols like glutathione (B108866) (GSH), which is found at significantly higher concentrations inside cells compared to the extracellular environment. nih.govnih.govnih.gov This redox-responsiveness allows for the design of polymers that can change their structure, properties, or release a payload in a controlled manner when exposed to a specific biological trigger. nih.gov
There are generally two main approaches for integrating disulfide bonds into polymer systems: incorporating them into the main backbone of the polymer chain or using them as crosslinking agents to connect different polymer chains. nih.gov this compound is primarily used as a crosslinking agent, enabling the formation of dynamic networks that can be disassembled on demand.
Synthesis of Crosslinked Networks Utilizing this compound
Crosslinked polymer networks are three-dimensional structures that are insoluble in solvents but can swell to form gels. semanticscholar.org When this compound is used as a crosslinker, it creates networks where the junctions are cleavable disulfide bonds. The synthesis of these networks can be achieved through several modern chemistry techniques.
One common method is Michael-type addition , where multifunctional polymers with terminal groups like vinyl sulfone are reacted with thiol-containing molecules. nih.gov In this context, the disulfide bond in this compound would first be reduced to create two thiol groups, which can then react with vinyl sulfone-terminated polymers (e.g., multi-arm PEG-vinyl sulfone) to form the network. The crosslinking kinetics in such systems can often be controlled by adjusting the pH. nih.gov
Another powerful technique is thiol-ene click chemistry . This photoinitiated reaction involves the efficient coupling of a thiol group with a carbon-carbon double bond (an 'ene'). researchgate.net By mixing polymers containing 'ene' groups (like tri(ethylene glycol)divinyl ether) with a dithiol, such as the reduced form of this compound, a crosslinked network can be rapidly formed upon exposure to UV light in the presence of a photoinitiator. researchgate.net
Furthermore, advanced polymerization methods like Reversible Deactivation Radical Polymerization (RDRP) can be employed to create well-defined polymer chains that are subsequently crosslinked. researchgate.net This approach allows for precise control over the molecular weight and structure of the primary polymer chains, which in turn influences the final properties of the crosslinked network.
Fabrication of Hydrogels and Nanostructures via this compound Crosslinking
The crosslinked polymer networks formed using this compound readily absorb large amounts of water to form hydrogels. These hydrogels are soft, elastic materials with properties similar to natural tissues, making them suitable for biomedical applications. semanticscholar.orgnih.gov The disulfide crosslinks maintain the structural integrity of the hydrogel under normal physiological conditions but will break apart in a reducing environment, causing the hydrogel to dissolve or degrade. nih.gov
The mechanical properties and degradation behavior of these hydrogels can be precisely controlled by varying the concentration of the disulfide crosslinker. nih.govnih.gov Higher crosslinking density generally leads to a stiffer hydrogel that swells less and degrades more slowly, while lower density results in a softer, more flexible material.
| Property | Effect of Increasing Crosslinker Concentration | Rationale |
| Mechanical Stiffness (Modulus) | Increases | More covalent bonds per unit volume resist deformation. |
| Equilibrium Swelling | Decreases | A tighter network structure restricts the influx of water molecules. |
| Degradation Time | Increases | More disulfide bonds need to be cleaved for the network to fully dissolve. |
| Porosity | Decreases | The distance between polymer chains is reduced, leading to smaller pore sizes. |
This table presents generalized trends in hydrogel properties based on principles of polymer network theory.
Beyond bulk hydrogels, this compound is also used to fabricate responsive nanostructures. For instance, self-assembling block copolymers can form micelles, which are nanoscale core-shell structures. The core can be crosslinked with disulfide bonds to enhance stability. nih.gov These shell- or core-crosslinked micelles are stable in circulation but will dissociate and release their payload upon entering the reducing environment of a target cell. nih.govnih.gov
Functionalization of Inorganic Nanoparticles and Surfaces with this compound
Functionalizing the surfaces of inorganic nanoparticles is a critical step to prepare them for biomedical or advanced material applications. nih.govrsc.org Unmodified nanoparticles often have poor stability in biological fluids and lack specific functionality. This compound is an ideal surface modification agent due to its bifunctional nature. The disulfide end provides a strong anchoring point to certain surfaces, particularly noble metals, while the hydrophilic PEG chain extends into the surrounding medium, providing colloidal stability, water solubility, and biocompatibility. nih.govmdpi.com
Surface Grafting and Coating Methodologies
The primary method for attaching this compound to inorganic surfaces is through chemisorption . This process involves the formation of a covalent or strong coordinate bond between the surface and the molecule. The disulfide group has a high affinity for noble metal surfaces like gold (Au), forming a stable gold-thiolate bond. mdpi.com This makes it a preferred method for functionalizing gold nanoparticles (AuNPs). nih.gov
Layer-by-layer (LbL) assembly is another technique that can be used for coating surfaces. While not a direct grafting method for a single molecule, it can involve layers of polymers that are crosslinked or held together by disulfide bonds, contributing to the buildup of a functional coating. mdpi.com
| Method | Description | Primary Advantage | Relevant Nanoparticles |
| Chemisorption | Direct covalent attachment of the disulfide group to the nanoparticle surface. | Creates a stable, robust, and well-defined monolayer coating. nih.gov | Gold (Au), Silver (Ag) |
| Ligand Exchange | Replacing existing, weakly bound ligands on a nanoparticle's surface with the more strongly binding disulfide molecule. | Allows for the functionalization of pre-synthesized nanoparticles with controlled surface properties. | Quantum Dots, Metal Oxides |
| Physical Adsorption | Non-covalent attachment based on weaker forces like van der Waals or electrostatic interactions. | Simple and versatile method. | Various, but linkage is less stable. |
This table summarizes common methodologies for attaching disulfide-containing ligands to nanoparticle surfaces.
Creation of Redox-Responsive Interfaces
By grafting this compound onto a surface, a redox-responsive interface is created. This interface is stable under standard oxidative conditions but becomes dynamic in the presence of a reducing agent. nih.gov The key application of this is to trigger a change at the nanoparticle surface in response to a specific biological cue.
For example, nanoparticles coated with this compound can be used to carry a payload. In the non-reducing extracellular environment, the PEG coating remains intact, shielding the nanoparticle and its cargo. Upon cellular uptake, the high intracellular concentration of glutathione (GSH) cleaves the disulfide bond. nih.gov This cleavage detaches the protective PEG layer, which can trigger the release of the encapsulated payload or expose an underlying therapeutic agent. uchicago.edu This process of thiolate-disulfide exchange allows the material to respond intelligently to its environment, making it a powerful tool for targeted delivery systems. uchicago.edu
Supramolecular Assembly Driven by this compound Architectures
Supramolecular assembly is the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. This compound, being an amphiphilic molecule (with a hydrophilic PEG part and a more hydrophobic disulfide part), can participate in and direct such assemblies.
In aqueous solutions, these molecules can self-assemble into structures like micelles or vesicles, where the hydrophobic disulfide portions are shielded from the water, and the hydrophilic PEG chains form the outer corona. These assemblies are useful for encapsulating hydrophobic molecules within their cores.
The disulfide bond adds another layer of control over these assemblies. The reversible nature of the disulfide bond under redox conditions allows for the creation of dynamic supramolecular systems. For instance, a supramolecular structure held together by disulfide linkages can be disassembled by adding a reducing agent. This allows for the controlled breakdown of the assembly and the release of any encapsulated guest molecules. This process is a form of dynamic covalent chemistry, where covalent bonds are broken and reformed under equilibrium conditions, allowing the system to adapt its structure in response to a chemical stimulus.
Formation of Polymeric Micelles and Vesicles for Non-Biological Applications
The amphiphilic nature of this compound, characterized by a hydrophilic poly(ethylene glycol) (PEG) block and a hydrophobic moiety linked by a disulfide bond, drives its self-assembly in aqueous environments into organized nanostructures such as polymeric micelles and vesicles (also known as polymersomes). mdpi.comnih.gov These structures are of significant interest in advanced materials science for a range of non-biological applications, primarily due to their stimuli-responsive behavior. rsc.org
Polymeric Micelles are spherical structures typically ranging from 10 to 100 nm in diameter. researchgate.net They are formed when the concentration of the amphiphilic block copolymer in an aqueous solution exceeds its critical micelle concentration (CMC). nih.gov In this configuration, the hydrophobic segments aggregate to form a core, which is shielded from the aqueous environment by a corona of hydrophilic PEG chains. mdpi.com The disulfide linkage within this compound imparts a unique feature to these micelles: they can be disassembled in the presence of reducing agents. nih.gov This redox-responsiveness allows for the controlled release of encapsulated materials, a property being explored for various smart material applications.
For instance, these micelles can serve as nanocarriers for catalysts or other reactive species in chemical processes. The encapsulated agent is protected within the micellar core until its release is triggered by a reductive stimulus. This on-demand release mechanism is highly valuable for initiating chemical reactions at specific times or locations.
Polymeric Vesicles (Polymersomes) are larger, hollow spheres with an aqueous core enclosed by a bilayer membrane of the amphiphilic block copolymers. nih.gov Similar to micelles, the formation of polymersomes is a self-assembly process driven by the hydrophobic effect. However, the final structure, whether a micelle or a vesicle, is largely determined by the hydrophilic-to-hydrophobic block ratio of the copolymer. mdpi.com Polymersomes offer the advantage of encapsulating both hydrophilic substances in their aqueous core and hydrophobic compounds within their bilayer membrane. nih.gov
The disulfide linkage in this compound-based polymersomes makes them particularly suited for applications requiring controlled rupture and release. acs.orgresearchgate.net In non-biological contexts, these vesicles are being investigated as nanoreactors, where the encapsulated aqueous core serves as a confined environment for chemical reactions. The reaction can be initiated or terminated by the addition of a reducing agent, which disrupts the vesicle membrane and releases the reactants or products. Furthermore, these responsive vesicles can be used as templates for the synthesis of other nanomaterials.
Below is a table summarizing the characteristics of micelles and vesicles formed from PEG-disulfide containing block copolymers, analogous to this compound:
| Property | Polymeric Micelles | Polymeric Vesicles (Polymersomes) |
| Structure | Hydrophobic core with a hydrophilic corona | Aqueous core enclosed by a hydrophobic bilayer membrane with a hydrophilic corona |
| Typical Size | 10 - 100 nm | 100 nm - several micrometers |
| Encapsulation | Hydrophobic molecules in the core | Hydrophilic molecules in the core and hydrophobic molecules in the membrane |
| Formation | Self-assembly above the critical micelle concentration (CMC) | Self-assembly of amphiphilic block copolymers, influenced by the hydrophilic-to-hydrophobic ratio |
| Stimuli-Response | Disassembly upon cleavage of the disulfide bond by reducing agents | Rupture and release of contents upon cleavage of the disulfide bond by reducing agents |
| Non-Biological Applications | Controlled release of catalysts, nanocarriers for reactive species | Nanoreactors, templates for nanomaterial synthesis, controlled release systems |
Self-Assembly Principles and Driving Forces
The self-assembly of this compound into micelles and vesicles is a spontaneous process governed by fundamental thermodynamic principles and a balance of intermolecular forces. nih.govnih.gov The primary driving force for this phenomenon in aqueous solutions is the hydrophobic effect.
Driving Forces for Self-Assembly:
Hydrophobic Interactions: The hydrophobic portion of the this compound molecule, when in an aqueous environment, tends to minimize its contact with water molecules. This leads to the aggregation of the hydrophobic segments, forming the core of a micelle or the bilayer of a vesicle. nih.gov This process increases the entropy of the system by releasing ordered water molecules from the hydration shells of the hydrophobic chains.
Hydrogen Bonding: While hydrophobic interactions are the primary driver, hydrogen bonding between the hydrophilic PEG chains and water molecules contributes to the stability of the self-assembled structures. nih.gov These interactions ensure that the hydrophilic corona is well-solvated, effectively shielding the hydrophobic core from the aqueous environment.
Van der Waals Forces: These weak, short-range attractive forces contribute to the cohesive energy of the hydrophobic core, promoting the packing of the hydrophobic chains. mdpi.com
Electrostatic Interactions: Although this compound is a neutral molecule, in cases where charged groups are incorporated into the polymer structure, electrostatic repulsion between these groups can influence the size and shape of the resulting nanostructures. nih.gov These repulsive forces counteract the attractive forces driving aggregation and can favor the formation of smaller micelles or curved vesicle membranes.
The final morphology of the self-assembled structure—whether it forms spherical micelles, cylindrical micelles, or vesicles—is a result of the delicate balance between these attractive and repulsive forces. This balance is often described by the critical packing parameter (CPP), which relates the volume of the hydrophobic block to the area of the hydrophilic headgroup and the length of the hydrophobic chain.
The following table outlines the key driving forces and their role in the self-assembly of amphiphilic molecules like this compound:
| Driving Force | Description | Effect on Self-Assembly |
| Hydrophobic Effect | The tendency of nonpolar molecules or molecular segments to aggregate in an aqueous solution to minimize contact with water. | The primary driving force for the formation of the hydrophobic core of micelles and the bilayer of vesicles. |
| Hydrogen Bonding | The electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Stabilizes the hydrophilic corona by promoting interaction with the surrounding water molecules. |
| Van der Waals Forces | Weak, non-specific attractive forces between molecules or parts of molecules. | Contribute to the stability and packing of the hydrophobic core. |
| Electrostatic Interactions | Repulsive or attractive forces between charged molecular groups. | Can influence the size, shape, and stability of the self-assembled structures if charged moieties are present. |
The ability to precisely control these driving forces by modifying the chemical structure of the amphiphile, such as by altering the length of the hydrophobic or hydrophilic blocks, allows for the rational design of nanostructures with specific sizes, shapes, and functionalities for advanced material science applications.
Analytical and Sensing Applications of Methoxy Hepta Ethyleneglycol Disulfide Derived Systems
Methoxy-hepta(ethyleneglycol)-disulfide in Chromatographic Stationary Phases
The modification of stationary phase surfaces is a cornerstone of modern chromatography, enabling tailored selectivity and improved separation performance. This compound is particularly suited for creating specialized stationary phases due to the distinct properties of its polyethylene (B3416737) glycol (PEG) chain and its disulfide functional group.
High molecular weight PEG has long been used as a stationary phase in gas chromatography (GC), valued for its unique polarity and selectivity, especially in the analysis of polar compounds like those in essential oils and aqueous solutions. vt.edu However, immobilizing these phases to the capillary wall is crucial for thermal stability and reproducibility. nih.gov this compound offers a robust method for such immobilization on metallic or metal-coated supports. The disulfide group readily forms a stable, self-assembled monolayer on gold or silver surfaces. nih.govdtic.mil This process involves the cleavage of the disulfide bond and the formation of two sulfur-gold bonds, resulting in a densely packed, oriented layer of the methoxy-PEG chains.
These SAM-based stationary phases exhibit several advantageous characteristics. The oligo(ethylene glycol) moiety creates a hydrophilic, sterically repulsive surface that is highly effective at resisting the non-specific adsorption of proteins and other biomolecules. harvard.edu This "antifouling" property is critical in applications like affinity chromatography or the analysis of complex biological samples, where minimizing unwanted interactions with the stationary phase is essential for accurate quantification and recovery of the analyte. The methoxy-terminated chain further enhances this inertness. By controlling the packing density of these chains, it is possible to create model surfaces to study protein-surface interactions, which can guide the development of more effective chromatographic materials. nih.gov In reversed-phase high-performance liquid chromatography (RP-HPLC), core-shell columns functionalized with PEG chains have demonstrated the ability to separate PEG homologs with high resolution. mdpi.com
Table 1: Characteristics of PEG-Based Chromatographic Stationary Phases
| Property | Description | Relevance of this compound |
|---|---|---|
| Selectivity | Based on the unique polarity of the PEG chain, offering different retention mechanisms compared to traditional silicone or alkyl phases. vt.edu | Provides distinct selectivity for polar and hydrophilic analytes. |
| Inertness | The ethylene (B1197577) glycol chains create a hydrophilic layer that resists non-specific adsorption of biomolecules (bio-inertness). harvard.edu | The methoxy-capped PEG chain enhances antifouling properties, crucial for analyzing biological samples. |
| Immobilization | The phase is chemically bonded to the support surface to prevent bleed and increase thermal stability. | The disulfide group allows for strong chemisorption onto gold or silver surfaces, creating a stable self-assembled monolayer. dtic.mil |
| Reproducibility | Consistent performance between columns and over multiple runs. | Covalent attachment via the disulfide group leads to highly stable and reproducible surfaces compared to physically adsorbed phases. nih.gov |
Development of Electrochemical Sensors Utilizing this compound Modified Electrodes
Electrochemical sensors offer high sensitivity, rapid response, and portability, making them ideal for a wide range of analytical applications. nih.govrsc.org The performance of these sensors, particularly their selectivity and stability in complex media, is critically dependent on the nature of the electrode surface. mdpi.com this compound is an exemplary molecule for modifying electrode surfaces, especially gold electrodes, to create highly effective and reliable sensors.
The primary application of this compound in electrochemistry is the formation of antifouling SAMs. When a gold electrode is exposed to a solution of this compound, the disulfide bonds cleave and the molecules self-assemble into a densely packed monolayer. dtic.milrsc.org This layer acts as a physical barrier, preventing large biomolecules like proteins and lipids from reaching the electrode surface and causing fouling. This is crucial for maintaining sensor activity in complex biological fluids such as blood serum or plasma. nih.gov Studies comparing different terminal groups have shown that methoxy-terminated oligo(ethylene glycol) diluents are highly effective at reducing non-specific binding and adsorption of contaminants. nih.govresearchgate.net
This passivation strategy significantly enhances the sensor's signal-to-noise ratio and specificity. nih.gov Once the surface is passivated, it can be further functionalized with specific recognition elements (e.g., antibodies, enzymes, or peptides) to create a targeted biosensor. The PEG chains act as flexible linkers, holding the recognition element away from the surface while allowing it to interact freely with the target analyte. The antifouling background ensures that the measured signal originates specifically from the target-receptor binding event, not from interference. This approach has been successfully used to fabricate sensors for various targets, including HIV-related peptides, with high specificity even in 25% serum. nih.govresearchgate.net
Table 2: Impact of Electrode Surface Modification on Electrochemical Sensor Performance
| Parameter | Unmodified Electrode | Electrode Modified with this compound |
|---|---|---|
| Specificity | Low; prone to non-specific binding of various molecules in the sample matrix. | High; the methoxy-PEG layer prevents non-specific adsorption, allowing selective detection of the target analyte. nih.gov |
| Stability | Signal can degrade quickly due to surface fouling by proteins and other contaminants. | Enhanced stability in complex media like serum due to the robust, bio-inert surface. researchgate.net |
| Sensitivity | The analytical signal can be obscured by high background noise from interfering species. | Improved signal-to-noise ratio as background interference is minimized. |
| Functionalization | Direct attachment of bioreceptors can lead to denaturation and loss of activity. | Provides a biocompatible platform for attaching bioreceptors while preserving their function. |
This compound as a Component in Spectroscopic Probes for Environmental Analytes
Spectroscopic techniques, particularly those based on fluorescence and plasmon resonance, are powerful tools for detecting environmental pollutants. mdpi.com The development of nanoparticle-based probes has significantly advanced this field by providing platforms with high sensitivity and tunable properties. This compound plays a critical role as a surface-modifying agent for metallic nanoparticles, such as gold nanoparticles (AuNPs), used in these probes.
The functionalization of AuNPs with a protective ligand is essential to prevent their aggregation in solution and to provide a scaffold for attaching specific sensing molecules. The disulfide group of this compound serves as a strong and stable anchor to the gold surface. researchgate.net The attached methoxy-PEG chains form a hydrophilic corona around the nanoparticle. This layer imparts excellent colloidal stability in aqueous environments and, critically, minimizes the non-specific adsorption of environmental macromolecules that could interfere with the detection mechanism. nih.gov
These PEGylated nanoparticles can be used to construct "turn-on" or "turn-off" spectroscopic sensors. mdpi.com For example, a probe for a specific heavy metal ion could be designed by co-functionalizing the nanoparticle with this compound and a specific chelating agent for that metal. In the absence of the metal, the nanoparticles remain dispersed and exhibit a characteristic color (for AuNPs) or fluorescence. Upon binding the target metal ion, the nanoparticles might aggregate, leading to a visible color change (colorimetric detection), or the fluorescence of a co-attached fluorophore could be quenched or enhanced (fluorometric detection). The PEG layer ensures that this response is specific to the target analyte and not triggered by other components in the environmental sample. Quantification of the attached PEG ligands is an important step in characterizing these probes, which can be achieved using techniques like high-performance liquid chromatography after displacing the ligands from the nanoparticle surface. researchgate.netnih.gov
Table 3: Role of this compound in Nanoparticle-Based Spectroscopic Probes
| Feature | Function | Advantage for Sensing |
|---|---|---|
| Disulfide Group | Strong anchoring to the surface of gold or other noble metal nanoparticles. researchgate.net | Creates a stable and robust probe that can withstand various environmental conditions. |
| Methoxy-PEG Chain | Forms a hydrophilic, sterically-hindering layer around the nanoparticle. | Prevents nanoparticle aggregation, ensuring colloidal stability, and resists non-specific binding of interferents. nih.gov |
| Terminal Methoxy (B1213986) Group | Provides a chemically inert surface. | Minimizes unwanted side reactions and further enhances the antifouling properties of the probe. |
| Overall Structure | Acts as a versatile platform for co-immobilizing specific recognition elements (e.g., chelators, aptamers). | Enables the design of highly selective and sensitive spectroscopic probes for a wide range of environmental analytes. mdpi.com |
Computational and Theoretical Investigations of Methoxy Hepta Ethyleneglycol Disulfide
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a powerful tool for understanding the complex conformational landscape of flexible molecules like Methoxy-hepta(ethyleneglycol)-disulfide. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its preferred shapes and dynamic behavior in various environments.
Studies on similar oligo(ethylene glycol) (OEG) terminated alkanethiols reveal that the conformational flexibility of the OEG chain is a key determinant of its properties. researchgate.netnih.gov For this compound, the seven ethylene (B1197577) glycol repeat units allow for a multitude of possible conformations. The O-C-C-O dihedral angles within the chain are particularly important, with a known preference for gauche conformations in ethylene glycol itself. researchgate.netoregonstate.edu
MD simulations of OEG-terminated self-assembled monolayers (SAMs) have shown that the chains can exist in various states, from highly ordered all-trans conformations to more disordered, helical, or amorphous structures, depending on the surrounding medium and surface packing density. researchgate.netnih.gov The presence of water is crucial; simulations indicate that water molecules form hydrogen bonds with the ether oxygens of the OEG chain, leading to a stable hydration layer that influences the chain's conformation and properties. researchgate.netnih.gov The terminal methoxy (B1213986) group of this compound is expected to have a minimal steric impact, allowing the chain to adopt a wide range of conformations.
Key Research Findings from MD Simulations on Analogous Systems:
Conformational Flexibility: The ethylene glycol chain is highly flexible, with the gauche conformation of the O-C-C-O dihedral angle being energetically favorable. researchgate.net
Hydration: Water molecules interact strongly with the ether oxygens, forming a structured hydration shell that is critical for the molecule's function in aqueous environments. researchgate.net
Surface Behavior: When part of a self-assembled monolayer, the conformational state of the OEG chain is influenced by the density of the monolayer and its interactions with the substrate and solvent. researchgate.netrsc.org
Table 1: Predominant Dihedral Angles in Ethylene Glycol Chains from MD Simulations
| Dihedral Angle | Predominant Conformation | Significance |
| O-C-C-O | Gauche | This conformation is characteristic of ethylene glycol chains and influences their overall shape. researchgate.net |
| C-O-C-C | Trans | Generally favored, contributing to the extension of the chain. |
Quantum Chemical Calculations of Disulfide Bond Reactivity and Stability
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of specific chemical bonds. For this compound, these calculations are essential for understanding the stability and chemical behavior of the disulfide (S-S) bond.
The disulfide bond is known to be a redox-active moiety, meaning it can be cleaved under reducing conditions to form two thiol (S-H) groups. This reactivity is the basis for its use in various "smart" materials that respond to specific chemical stimuli. rsc.orgacs.org Quantum chemical calculations can quantify the energy required to break the S-S bond and can model its interaction with reducing agents like glutathione (B108866), which is relevant in biological contexts. mdpi.com
Studies on similar disulfide-containing molecules have shown that the stability of the disulfide bond can be influenced by its local chemical environment. The electronegative oxygen atoms of the adjacent ethylene glycol chain in this compound can have a modest inductive effect on the disulfide bond, potentially influencing its reactivity.
Furthermore, the disulfide bond plays a crucial role in the formation of self-assembled monolayers on gold surfaces. Theoretical calculations can model the energetics of the S-S bond cleavage and the subsequent formation of two gold-thiolate bonds, which is a common mechanism for the chemisorption of disulfides onto gold. rsc.org
Key Research Findings from Quantum Chemical Calculations on Disulfide Bonds:
Redox Sensitivity: The disulfide bond is the most reactive part of the molecule under reducing conditions, making it a key functional group. rsc.orgacs.org
Bond Energy: The strength of the S-S bond is a critical parameter that determines its stability. It is strong enough to be stable under normal conditions but susceptible to cleavage by specific chemical agents.
Environmental Effects: The reactivity of the disulfide bond can be tuned by the surrounding molecular structure and solvent. rsc.org
Table 2: Calculated Properties of a Generic Dialkyl Disulfide Bond
| Property | Typical Calculated Value | Significance |
| S-S Bond Dissociation Energy | ~60-70 kcal/mol | Represents the energy required to break the bond homolytically. |
| S-S Bond Length | ~2.0-2.1 Å | A characteristic length that can be used to identify the disulfide bond. |
| C-S-S-C Dihedral Angle | ~90° | The non-planar nature of the disulfide bond is crucial for its stability. |
Theoretical Modeling of this compound Interactions with Other Molecules
Theoretical modeling is used to predict and analyze how this compound interacts with other molecules, including solvents, surfaces, and biomolecules. These models often combine elements of molecular mechanics and thermodynamics to provide a comprehensive view of intermolecular forces.
The poly(ethylene glycol) portion of the molecule is well-known for its ability to resist non-specific protein adsorption. Theoretical models suggest that this property arises from a combination of factors, including steric repulsion and the tightly bound water layer around the PEG chain, which presents an energetic barrier to the close approach of proteins. researchgate.net Modeling the interaction between this compound and various protein models can help in designing surfaces for biomedical applications.
The interactions are governed by a combination of forces, including:
Van der Waals forces: Between the alkyl chain segments and other molecules.
Hydrogen bonding: Between the ether oxygens and protic solvents like water, or with hydrogen-bond donor groups on other molecules. researchgate.netnih.gov
Covalent bonding: The formation of gold-thiolate bonds at the disulfide group when interacting with a gold surface. rsc.org
Table 3: Key Intermolecular Interactions Involving this compound
| Interacting Moiety | Type of Interaction | Significance in Theoretical Models |
| Hepta(ethyleneglycol) chain and Water | Hydrogen Bonding, Van der Waals | Crucial for its solubility in water and its ability to resist protein fouling. Models focus on the structure of the hydration shell. researchgate.netresearchgate.net |
| Disulfide group and Gold surface | Covalent (Au-S bond formation), Van der Waals | The primary interaction for forming stable self-assembled monolayers. Models calculate the free energy of adsorption and bond formation. rsc.org |
| Adjacent PEG chains in a monolayer | Steric Repulsion, Van der Waals | These interactions determine the packing density and conformational order of the chains in a SAM. |
| PEG chain and Proteins | Steric Repulsion, Entropic Effects | The basis for the "protein resistance" of PEGylated surfaces. Theoretical models aim to quantify the energetic barrier to protein adsorption. researchgate.net |
Emerging Research Frontiers and Future Perspectives for Methoxy Hepta Ethyleneglycol Disulfide
Novel Synthetic Routes and Derivatization Strategies
The synthesis of Methoxy-hepta(ethyleneglycol)-disulfide and its derivatives is evolving beyond traditional methods, with a focus on efficiency, purity, and the introduction of diverse functionalities. Researchers are exploring innovative pathways to create these molecules with high precision.
A common strategy for synthesizing such heterobifunctional PEGs involves the asymmetric modification of a symmetrical PEG molecule. mdpi.com This can be achieved through selective monotosylation of linear PEG, which then allows for the introduction of different functional groups at each end. mdpi.com For instance, a thiol group can be introduced by reacting a monotosylated PEG with sodium hydrosulfide. mdpi.com Subsequent oxidation or reaction with another thiol-containing molecule can then form the desired disulfide bond.
Another approach involves the use of initiators with protected functional groups for anionic polymerization, allowing for sequential modification of the hydroxyl ends. rsc.org For example, an initiator containing an acid-cleavable acetal (B89532) group can be used to grow the PEG chain, after which the protected group is cleaved to reveal a reactive site for further functionalization. rsc.org
Derivatization strategies are expanding the utility of this compound by enabling its conjugation to a wide array of molecules, including peptides, drugs, and nanoparticles. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition, offers a highly efficient and specific method for attaching molecules with alkyne or azide (B81097) functionalities. nih.gov Additionally, thiol-maleimide chemistry is widely employed, where the thiol group of a cysteine residue in a peptide can react with a maleimide-functionalized PEG to form a stable conjugate. researchgate.netjenkemusa.com
The table below summarizes various synthetic and derivatization methods applicable to Methoxy-poly(ethylene glycol)-disulfides.
| Method | Description | Key Features | Reference(s) |
| Asymmetric Monotosylation | Selective tosylation of one hydroxyl group of a symmetrical PEG diol, followed by nucleophilic substitution to introduce a thiol or other functional group. | Versatile route to heterobifunctional PEGs with high functionalization efficiency (>95%). | mdpi.com |
| Acetal Protection Method | Use of an initiator with a protected hydroxyl group (e.g., as an acetal) for anionic polymerization of ethylene (B1197577) oxide, followed by deprotection and functionalization. | Allows for the synthesis of well-defined heterobifunctional PEGs. | rsc.org |
| Thiol-Disulfide Exchange | Reaction between a thiol-terminated PEG and a molecule containing a pyridyl disulfide group to form a disulfide bond. acs.org | Occurs under mild conditions and is highly efficient. acs.org | acs.org |
| "Click" Chemistry | Copper(I)-catalyzed cycloaddition between an azide-functionalized PEG and an alkyne-containing molecule. | High specificity and yield; bioorthogonal. | nih.gov |
| Thiol-Maleimide Conjugation | Reaction between a thiol-terminated PEG and a maleimide-functionalized molecule. | Highly selective for thiol groups, commonly used for bioconjugation at pH 5.0-6.5. | jenkemusa.com |
Advanced Material Architectures and Their Potential
The distinct properties of this compound make it an ideal building block for a variety of advanced material architectures with significant potential in biomedicine and nanotechnology.
Self-Assembled Monolayers (SAMs): The disulfide group has a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs). rsc.org The methoxy-PEG chain extends outwards from the surface, creating a hydrophilic and protein-repellent interface. nih.gov These properties are crucial for developing biosensors, biocompatible coatings for medical implants, and platforms for studying cell-surface interactions. researchgate.netnih.gov Mixed SAMs, incorporating this compound with other functional molecules, allow for the precise control of surface chemistry and the immobilization of specific biomolecules. researchgate.netnih.gov
Redox-Responsive Hydrogels: The cleavable nature of the disulfide bond in the presence of reducing agents like glutathione (B108866) (GSH), which is found in higher concentrations inside cells compared to the extracellular environment, is exploited in the design of "smart" hydrogels. uc.edunih.gov These hydrogels can be formed by crosslinking multi-arm PEG-thiols or by reacting thiol-terminated PEGs with other reactive polymers. nih.govacs.org The resulting gels are stable in physiological conditions but can be degraded on-demand in a reductive environment, making them excellent candidates for controlled drug delivery and tissue engineering scaffolds. acs.orgnih.govproquest.com The degradation can be tuned by altering the crosslinking density and the molecular weight of the PEG precursors. nih.gov
Nanoparticles for Drug Delivery: this compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles or polymeric micelles. nih.govnih.gov The PEG component provides a "stealth" shield, reducing protein adsorption and prolonging circulation time in the bloodstream. uc.edunih.gov The disulfide linker allows for the attachment of drugs or targeting ligands. nih.gov Once the nanoparticles are internalized by cells, the high intracellular GSH concentration cleaves the disulfide bond, triggering the release of the therapeutic payload directly at the target site. uc.eduacs.org This redox-responsive release mechanism enhances the therapeutic efficacy and reduces the side effects of potent drugs. nih.gov
The table below details the properties of advanced materials based on Methoxy-poly(ethylene glycol)-disulfides.
| Material Architecture | Key Properties | Potential Applications | Reference(s) |
| Self-Assembled Monolayers (SAMs) | Protein-repellent, biocompatible, tunable surface chemistry. | Biosensors, biocompatible coatings, cell culture platforms. | rsc.orgnih.govresearchgate.net |
| Redox-Responsive Hydrogels | "On-demand" degradation in a reductive environment, tunable release profiles, high water content. | Controlled drug delivery, tissue engineering scaffolds, 3D cell culture. | acs.orgnih.govproquest.comnih.gov |
| Drug-Conjugated Nanoparticles | Prolonged circulation (stealth effect), targeted drug release in response to intracellular glutathione levels. | Cancer therapy, targeted drug delivery. | uc.edunih.govnih.govnih.govacs.org |
Integration with Emerging Technologies in Chemical Synthesis and Analysis
The development and application of this compound are being significantly advanced by the integration of emerging technologies in both its synthesis and analysis.
Flow Chemistry: Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch synthesis for producing PEG derivatives. youtube.com Reactions are performed in a continuously flowing stream within a network of tubes, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This leads to higher yields, better reproducibility, and improved safety. youtube.com For polymerization reactions, flow chemistry can result in polymers with narrower molecular weight distributions. youtube.com
Automated Solid-Phase Synthesis: Automated solid-phase synthesis, a cornerstone of modern peptide and oligonucleotide synthesis, is being adapted for the creation of well-defined PEG structures. nih.govnih.govdntb.gov.ua In this technique, the PEG chain is built stepwise on a solid support, allowing for precise control over the sequence and the incorporation of various functional groups. nih.govrsc.org This method is particularly useful for producing monodisperse PEG derivatives and for creating complex bioconjugates. rsc.org
High-Throughput Screening: High-throughput screening (HTS) platforms are accelerating the discovery and optimization of materials based on this compound. nih.govyoutube.com These automated systems can rapidly screen large libraries of compounds or material formulations to identify those with desired properties, such as optimal drug loading, release kinetics, or biological activity. nih.govacs.org This dramatically reduces the time and resources required for materials development. youtube.com
Advanced Analytical Techniques: The characterization of this compound and its conjugates relies heavily on advanced analytical methods. High-resolution mass spectrometry (MS), particularly when coupled with techniques like ion mobility spectrometry (IMS), provides detailed information on molecular weight distribution, purity, and the structure of conjugates. nih.govacs.orgwaters.comsciex.com Techniques such as post-column addition of charge-stripping agents in liquid chromatography-mass spectrometry (LC-MS) can simplify complex spectra of PEGylated molecules, aiding in their characterization. ingenieria-analitica.com
The table below highlights the impact of emerging technologies on the field.
| Technology | Impact on this compound Research | Key Advantages | Reference(s) |
| Flow Chemistry | Enables controlled and scalable synthesis of PEG-disulfide derivatives. | Improved yield, reproducibility, safety, and control over polymer properties. | youtube.com |
| Automated Solid-Phase Synthesis | Allows for the precise, stepwise synthesis of monodisperse and complex PEG conjugates. | High purity, defined structure, automation. | nih.govnih.govrsc.orgrsc.org |
| High-Throughput Screening | Accelerates the discovery and optimization of new materials and formulations. | Increased efficiency, reduced time and cost for development. | nih.govyoutube.comacs.org |
| Advanced Mass Spectrometry | Provides detailed structural characterization of the compound and its conjugates. | High resolution, accuracy, and ability to analyze complex mixtures. | nih.govacs.orgwaters.comsciex.comingenieria-analitica.com |
Q & A
Basic: What are the established methodologies for synthesizing Methoxy-hepta(ethyleneglycol)-disulfide, and how can purity be validated?
Synthesis typically involves coupling methoxy-terminated hepta(ethyleneglycol) (PEG) with a disulfide linker. A common approach uses thiol-disulfide exchange reactions or oxidative coupling of thiol precursors. For purity validation:
- Size-exclusion chromatography (SEC) or HPLC can assess molecular weight distribution and oligomerization .
- Nuclear magnetic resonance (NMR) (¹H, ¹³C) confirms structural integrity, particularly the methoxy terminus and PEG spacer .
- Mass spectrometry (MS) validates molecular weight and disulfide bond formation .
Basic: What analytical techniques are recommended for characterizing the disulfide bond connectivity in this compound?
- Non-reducing peptide mapping via LC-HRMS : This preserves disulfide bonds during analysis. Fragmentation patterns can pinpoint connectivity, especially when combined with software-assisted resolution .
- Raman spectroscopy : Detects S–S stretching vibrations (~500 cm⁻¹) to confirm disulfide presence .
- X-ray photoelectron spectroscopy (XPS) : Quantifies sulfur oxidation states to distinguish disulfides from thiols or sulfoxides .
Advanced: How can researchers optimize the PEG spacer length (e.g., hepta- vs. hexa-ethyleneglycol) for targeted drug delivery systems?
- In vitro assays : Compare cellular uptake efficiency using fluorescently tagged variants with varying PEG lengths. For example, showed that a 6-ethyleneglycol spacer maximized transduction activity in TAT-GFP conjugates .
- Molecular dynamics (MD) simulations : Model PEG flexibility and steric effects on ligand-receptor binding .
- Pharmacokinetic studies : Assess half-life and biodistribution in animal models to balance stability and bioavailability .
Advanced: How should contradictions in disulfide bond stability studies under reducing environments be resolved?
- Controlled redox assays : Use dithiothreitol (DTT) or glutathione (GSH) gradients to simulate intracellular conditions. Monitor bond cleavage via LC-MS/MS .
- Environmental factors : Account for pH, temperature, and metal ion presence (e.g., Cu²⁺ accelerates disulfide reduction) .
- Comparative studies : Replicate conflicting experiments with standardized buffers and validated analytical protocols to isolate variables .
Advanced: What strategies mitigate batch-to-batch variability in disulfide-linked PEG conjugates during scale-up?
- Process analytical technology (PAT) : Implement in-line FTIR or UV-Vis to monitor reaction progress and intermediate stability .
- Design of experiments (DoE) : Use factorial designs to optimize reaction time, temperature, and reagent ratios .
- Cross-validation : Compare SEC, MS, and bioactivity data across batches to ensure consistency .
Methodological: How can this compound be functionalized for protein conjugation while preserving disulfide integrity?
- Thiol-maleimide chemistry : React the disulfide-reduced thiol with maleimide-activated proteins. Re-oxidize under controlled conditions to reform disulfides .
- Heterobifunctional linkers : Use NHS-PEG-disulfide-maleimide spacers for site-specific coupling .
- Quality control : Validate conjugation efficiency via SDS-PAGE and LC-HRMS to confirm stoichiometry and disulfide stability .
Basic: What are best practices for handling and storing this compound to prevent degradation?
- Storage : Under inert gas (N₂/Ar) at –20°C to minimize oxidation and hydrolysis .
- Handling : Use sealed systems with anhydrous solvents (e.g., DMF, DMSO) to avoid moisture .
- Stability monitoring : Periodic SEC or TLC checks for oligomerization or disulfide cleavage .
Advanced: How does the methoxy terminus influence the compound’s interaction with lipid bilayers or cellular membranes?
- Surface plasmon resonance (SPR) : Measure binding kinetics to model membranes (e.g., liposomes) .
- Fluorescence anisotropy : Assess PEG-methoxy flexibility and membrane insertion depth .
- Comparative studies : Synthesize variants with hydroxyl or amine termini to isolate methoxy effects .
Methodological: What computational tools predict the hydrodynamic radius and aggregation propensity of this compound?
- All-atom MD simulations : Model PEG hydration and disulfide conformational dynamics .
- COMSOL Multiphysics : Predict aggregation under varying ionic strengths and pH .
- DLS correlation : Validate predictions with dynamic light scattering (DLS) data .
Advanced: How can researchers address cross-reactivity or unintended disulfide shuffling in biological assays?
- Blocking agents : Pre-treat samples with iodoacetamide or N-ethylmaleimide (NEM) to cap free thiols .
- Redox buffers : Maintain strict control over GSH/GSSG ratios to mimic physiological conditions .
- Negative controls : Include non-PEGylated disulfide analogs to differentiate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
